molecular formula C25H24N2O5S B2367469 4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide CAS No. 1251692-85-9

4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2367469
CAS RN: 1251692-85-9
M. Wt: 464.54
InChI Key: FBDUARSUONEASR-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study delves into the synthesis and characterization of new zinc phthalocyanine compounds, showcasing properties beneficial for photodynamic therapy, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity and Enzyme Inhibition

Another research effort focuses on synthesizing new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, demonstrating cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul et al., 2016).

Enhancement of Cognitive Functions

SB-399885 is highlighted for its high affinity and potency as a selective 5-HT6 receptor antagonist, demonstrating cognitive enhancing properties in aged rats and potential therapeutic utility in cognitive deficits disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

COX-2 Inhibition for Pain and Inflammation Management

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives indicates their role as selective cyclooxygenase-2 (COX-2) inhibitors, showing promise for the treatment of conditions like rheumatoid arthritis and acute pain, with JTE-522 identified as a potent, highly selective, and orally active COX-2 inhibitor in clinical trials (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

A study introduces N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, with potential to modulate the kynurenine pathway after neuronal injury, providing insights into the treatment of neurological conditions (Röver et al., 1997).

Cerebral Vasospasm Prevention

Oral administration of endothelin receptor antagonists is explored for preventing subarachnoid hemorrhage-induced cerebral vasospasm, offering a potential specific treatment for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-7-5-4-6-8-19)17-27(20-9-11-21(30-2)12-10-20)33(28,29)23-15-13-22(31-3)14-16-23/h4-16H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDUARSUONEASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide

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